molecular formula C16H16N4OS B5490674 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide

5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide

Cat. No. B5490674
M. Wt: 312.4 g/mol
InChI Key: XSEOMTHWGCQMIX-UHFFFAOYSA-N
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Description

5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide, also known as AMPTP, is a novel compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin. By inhibiting MAO, 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide increases the levels of dopamine and serotonin in the brain, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, including increased dopamine and serotonin levels in the brain, decreased cancer cell proliferation, and increased apoptosis in cancer cells. Additionally, 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been shown to increase the release of corticotropin-releasing hormone (CRH), a hormone that plays a role in stress response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide in lab experiments is its specificity for MAO inhibition, which allows for the investigation of the role of dopamine and serotonin in various physiological and biochemical processes. However, one limitation of using 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for the study of 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide, including investigating its potential use as a lead compound for the development of new drugs, further elucidating its mechanism of action, and exploring its potential applications in other fields such as psychiatry and immunology. Additionally, future studies could focus on optimizing the synthesis method of 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide to improve its yield and purity.

Synthesis Methods

The synthesis of 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-phenyl-1H-pyrazole-3-carboxylic acid with thionyl chloride, followed by reaction with 3-thienylmethanol to form the intermediate 4-phenyl-1H-pyrazole-3-carbonyl chloride. This intermediate is then reacted with methylamine to form the final product, 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide.

Scientific Research Applications

5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neuroscience, 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been studied for its potential use as a tool to investigate the role of dopamine in reward processing. In drug development, 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been investigated as a potential lead compound for the development of new drugs.

properties

IUPAC Name

3-amino-N-methyl-4-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-20(9-11-7-8-22-10-11)16(21)14-13(15(17)19-18-14)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H3,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEOMTHWGCQMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC=C1)C(=O)C2=C(C(=NN2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-methyl-4-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide

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